molecular formula C24H34N4O B4940611 N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide

Cat. No. B4940611
M. Wt: 394.6 g/mol
InChI Key: CEGNFWMSUFTTCH-UHFFFAOYSA-N
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Description

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, also known as CPP, is a compound that has been widely studied due to its potential therapeutic applications. CPP is a derivative of the pyrazolone family and has been found to have a range of pharmacological effects.

Mechanism of Action

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, addiction, and depression. By blocking the NMDA receptor, N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide can reduce the transmission of pain signals, decrease the rewarding effects of drugs of abuse, and increase levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide can reduce the transmission of pain signals in the spinal cord, decrease the rewarding effects of drugs of abuse, and increase levels of serotonin and norepinephrine in the brain. Additionally, N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide also has limitations, including its relatively short half-life and potential side effects, such as sedation and motor impairment.

Future Directions

There are several future directions for research on N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide in other areas, such as anxiety and schizophrenia, and the development of new drug delivery systems to improve the pharmacokinetics of N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. Additionally, further research is needed to fully understand the potential side effects of N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide and to develop strategies to minimize them.

Synthesis Methods

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-4-piperidinone with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, followed by the reaction with 3-phenylpropanoyl chloride. Other methods include the reaction of 1-(cyclohexylmethyl)-4-piperidinone with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, followed by the reaction with phenylacetyl chloride.

Scientific Research Applications

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been studied for its potential therapeutic applications in a range of areas, including pain management, addiction, and depression. Studies have shown that N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide can act as a potent analgesic, with effects comparable to morphine. N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has also been found to have anti-addictive effects, reducing the rewarding effects of drugs such as cocaine and amphetamine. Additionally, N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been shown to have antidepressant effects, with studies demonstrating its ability to increase levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

N-[2-[1-(cyclohexylmethyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c29-24(12-11-20-7-3-1-4-8-20)26-23-13-16-25-28(23)22-14-17-27(18-15-22)19-21-9-5-2-6-10-21/h1,3-4,7-8,13,16,21-22H,2,5-6,9-12,14-15,17-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGNFWMSUFTTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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